molecular formula C15H19N3O B182044 N-pyrimidin-2-yladamantane-1-carboxamide CAS No. 71458-46-3

N-pyrimidin-2-yladamantane-1-carboxamide

Cat. No.: B182044
CAS No.: 71458-46-3
M. Wt: 257.33 g/mol
InChI Key: XFUMFKMWDNIYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyrimidin-2-yladamantane-1-carboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential use as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois and has since been the subject of numerous scientific investigations.

Mechanism of Action

N-pyrimidin-2-yladamantane-1-carboxamide works by binding to a protein called procaspase-3 and activating it. Procaspase-3 is an inactive precursor to caspase-3, which is an enzyme that plays a key role in the induction of apoptosis. By activating procaspase-3, this compound triggers the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its apoptotic effects, this compound has also been shown to inhibit the growth and proliferation of cancer cells. It does this by disrupting the function of a protein called Hsp90, which is involved in the regulation of cell growth and survival. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-pyrimidin-2-yladamantane-1-carboxamide is its ability to selectively induce apoptosis in cancer cells while sparing healthy cells. This makes it a promising candidate for the development of targeted cancer therapies. However, this compound has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several areas of research that could be explored further in relation to N-pyrimidin-2-yladamantane-1-carboxamide. One possible direction is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-pyrimidin-2-yladamantane-1-carboxamide involves the reaction of 1-adamantylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield this compound as a white crystalline solid.

Scientific Research Applications

N-pyrimidin-2-yladamantane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

71458-46-3

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-pyrimidin-2-yladamantane-1-carboxamide

InChI

InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19)

InChI Key

XFUMFKMWDNIYFE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4

71458-46-3

solubility

38.6 [ug/mL]

Origin of Product

United States

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